2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15) |
InChI Key |
BZVRXMZLTBGXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Isopropylhydrazine with 1,3-Diketones
Reaction of isopropylhydrazine with acetylacetone in ethanol at reflux yields 1-isopropyl-3,5-dimethylpyrazole. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane introduces a substituent for downstream coupling.
Typical Conditions :
Alternative Route: Alkylation of Pyrazole
Unsubstituted pyrazole can be alkylated with isopropyl bromide in the presence of sodium hydride (NaH) in DMF. However, this method suffers from poor regioselectivity (<50% 1-isopropyl product), necessitating chromatographic purification.
Oxolane Ring Construction and Carboxylic Acid Incorporation
The oxolane-3-carboxylic acid fragment is synthesized via cyclization or lactone ring-opening strategies.
Cyclization of Diol Derivatives
2,5-Dihydroxypentanoic acid ethyl ester undergoes acid-catalyzed cyclization (H2SO4, toluene, 110°C) to form ethyl oxolane-3-carboxylate. Hydrolysis with NaOH (2M, 60°C) yields the carboxylic acid.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst (H2SO4) | 5 mol% | Maximizes ring closure |
| Reaction Time | 8–12 hours | Prevents over-dehydration |
| Hydrolysis pH | 10–12 | Completes ester cleavage |
Lactone Ring-Opening Approach
γ-Butyrolactone is treated with lithium aluminum hydride (LiAlH4) to generate 3-hydroxytetrahydrofuran, which is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4). This method achieves 90% purity but requires careful temperature control to avoid over-oxidation.
Coupling Strategies for Pyrazole-Oxolane Assembly
The critical C–C bond between the pyrazole (C5) and oxolane (C2) is established via cross-coupling or nucleophilic substitution.
Suzuki-Miyaura Cross-Coupling
Reagents :
-
Pyrazole: 5-Bromo-1-isopropylpyrazole
-
Oxolane: 2-Boronic acid-oxolane-3-carboxylic acid ethyl ester
Conditions :
Nucleophilic Substitution
Oxolane-2-tosylate reacts with 5-lithio-1-isopropylpyrazole (generated via n-BuLi at -78°C) in THF. Post-reaction hydrolysis (HCl, 25°C) affords the target compound in 55% yield but requires stringent anhydrous conditions.
Final Deprotection and Purification
The ethyl ester protecting group is cleaved under basic (NaOH) or acidic (H2SO4) hydrolysis.
Comparative Data :
| Condition | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 2M NaOH, 60°C | 6 | 92 | 98.5 |
| 1M H2SO4, reflux | 4 | 88 | 97.2 |
Chromatographic purification (silica gel, ethyl acetate/hexane) resolves residual diastereomers, achieving >99% purity.
Industrial-Scale Considerations and Challenges
Cost-Efficiency Analysis
| Method | Cost ($/kg) | Steps | Scalability |
|---|---|---|---|
| Suzuki Coupling | 3200 | 5 | High |
| Nucleophilic Substitution | 2800 | 4 | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid, highlighting key variations in substituents, molecular weight, and applications:
*Molecular weight calculated for free acid (excluding HCl in CAS 1803585-49-0).
†CAS provided corresponds to the hydrochloride salt; free acid data inferred.
Key Structural and Functional Insights:
Substituent Effects: Alkyl Groups (Methyl, Ethyl, Isopropyl): Smaller alkyl groups (e.g., methyl) reduce steric bulk, favoring interactions with compact binding pockets. Isopropyl’s branched structure enhances metabolic stability but may limit solubility .
Ring System Modifications :
- Replacement of oxolane (5-membered) with oxane (6-membered) alters ring strain and hydrogen-bonding geometry. For example, the oxane derivative (CAS 1537276-84-8) may adopt a chair conformation, influencing target binding .
Stereochemistry :
- The (2R,3R) configuration in CAS 1807912-27-1 demonstrates how stereochemistry affects diastereoselectivity in synthesis and target engagement .
Computational Insights and Noncovalent Interactions
Computational tools like Multiwfn () enable analysis of noncovalent interactions (e.g., van der Waals forces, hydrogen bonds) critical for drug design. For example:
- The carboxylic acid group in the target compound forms strong hydrogen bonds with basic residues (e.g., lysine or arginine) in enzyme active sites .
Biological Activity
The compound 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid , also known as a hydrochloride salt, is a complex organic molecule characterized by its unique structural features, including a pyrazole ring and an oxolane (tetrahydrofuran) ring. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C₁₁H₁₇ClN₂O₃
- Molecular Weight: 260.72 g/mol
- CAS Number: 1955498-44-8
The compound's structure suggests potential reactivity due to the presence of functional groups, notably the carboxylic acid group, which may play a significant role in its biological interactions.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit promising anticancer properties. For instance, certain pyrazole-based compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
In vitro studies indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting potential for therapeutic application in oncology .
Antimicrobial Properties
Pyrazole derivatives have also been explored for their antimicrobial activity. Some studies report that modifications to the pyrazole structure can enhance antibacterial and antifungal properties. The incorporation of specific substituents has been linked to increased efficacy against pathogens, which could be relevant for developing new antimicrobial agents .
Research Findings and Case Studies
The following table summarizes selected studies involving pyrazole derivatives and their biological activities:
| Compound | Activity | Cell Lines/Organisms | Reference |
|---|---|---|---|
| Pyrazole Derivative A | Cytotoxic | MCF-7, U-937 | |
| Pyrazole Derivative B | Antimicrobial | E. coli, S. aureus | |
| Pyrazole Derivative C | Antiparasitic | Trypanosoma brucei |
The mechanism by which pyrazole compounds exert their biological effects is often linked to their ability to interact with specific cellular targets. For example:
- Inhibition of Enzymatic Activity: Some pyrazole derivatives inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis: These compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Basic: How can the Suzuki-Miyaura cross-coupling reaction be optimized to introduce aryl/heteroaryl substituents on the pyrazole ring of this compound?
Methodological Answer:
The Suzuki-Miyaura reaction is critical for functionalizing the pyrazole moiety. Key parameters include:
- Catalyst System : Use Pd(PPh₃)₄ (0.05–0.1 equiv) for aryl boronic acids, as demonstrated in similar pyrazole syntheses .
- Solvent/Base : A degassed DMF/water (3:1) mixture with K₃PO₄ (3.0 equiv) ensures efficient coupling .
- Temperature : Reactions are typically conducted at 80–100°C for 12–24 hours under inert atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/acetic acid improves purity .
Basic: What spectroscopic techniques are most effective for confirming the stereochemistry of the oxolane ring and pyrazole substituents?
Methodological Answer:
- 1D/2D NMR : Use ¹H-¹H COSY and NOESY to resolve stereochemical ambiguities in the oxolane ring. For example, coupling constants (J values) between protons on C2 and C3 of the oxolane can indicate axial/equatorial configurations .
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole N-H bending (~1500 cm⁻¹) confirm functional group integrity .
- High-Resolution Mass Spectrometry (HRMS) : Accurately verify molecular weight (±5 ppm) .
Advanced: How can Multiwfn software be applied to analyze noncovalent interactions influencing this compound’s binding affinity in molecular docking studies?
Methodological Answer:
- Electrostatic Potential (ESP) Maps : Calculate ESP surfaces to identify regions of electron density critical for hydrogen bonding or π-π stacking .
- Topological Analysis : Use the Quantum Theory of Atoms in Molecules (QTAIM) to locate bond critical points (BCPs) between the compound and target proteins .
- Visualization : Overlay ESP results with docking poses to rationalize binding modes (e.g., interactions between the carboxylic acid group and catalytic lysine residues) .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Validation : Confirm assay reproducibility using positive controls (e.g., reference inhibitors).
- Solubility Adjustments : Use co-solvents (DMSO ≤1%) or pH-adjusted buffers to mitigate aggregation artifacts .
- Statistical Analysis : Apply ANOVA or Grubbs’ test to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the isopropyl group on the pyrazole ring?
Methodological Answer:
- Analog Synthesis : Replace the isopropyl group with bulkier (tert-butyl) or smaller (methyl) substituents via alkylation reactions .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) to correlate steric effects with inhibitory potency .
- Computational Modeling : Perform molecular dynamics simulations to quantify hydrophobic interactions contributed by the isopropyl group .
Basic: What are the best practices for ensuring compound stability during long-term storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation .
- Purity Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition .
- Lyophilization : Convert the carboxylic acid to a stable sodium salt for improved shelf life .
Advanced: How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or Tween-80 to enhance solubility without disrupting assays .
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester) that hydrolyze in physiological conditions .
- pH Adjustment : Ionize the carboxylic acid group (pH > pKa ~4.5) to improve aqueous solubility .
Advanced: What techniques are recommended for enantiomeric resolution of racemic mixtures of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of an ester precursor .
- Crystallization : Screen chiral resolving agents (e.g., L-proline) to form diastereomeric salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
